molecular formula C19H17FN2 B4998559 5-[4-(dimethylamino)phenyl]-2-(3-fluorophenyl)-2,4-pentadienenitrile

5-[4-(dimethylamino)phenyl]-2-(3-fluorophenyl)-2,4-pentadienenitrile

Cat. No. B4998559
M. Wt: 292.3 g/mol
InChI Key: MAGMPWTWOZZHJW-CZMAMTTRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(dimethylamino)phenyl]-2-(3-fluorophenyl)-2,4-pentadienenitrile, commonly known as DAPD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of antiviral drugs.

Scientific Research Applications

DAPD has been extensively studied for its potential applications in the development of antiviral drugs. It has been shown to inhibit the activity of the enzyme reverse transcriptase, which is essential for the replication of certain viruses such as HIV and hepatitis B. DAPD has also been investigated for its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.

Mechanism of Action

DAPD works by inhibiting the activity of the enzyme reverse transcriptase, which is essential for the replication of certain viruses. Specifically, DAPD binds to the active site of the enzyme and prevents the formation of a DNA strand from the viral RNA template. This results in the inhibition of viral replication and the prevention of further infection.
Biochemical and Physiological Effects:
DAPD has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for the development of antiviral drugs. It has also been shown to have a long half-life, which is beneficial for the treatment of chronic viral infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of DAPD is its potential as a broad-spectrum antiviral drug. It has been shown to be effective against a variety of viruses, including HIV, hepatitis B, and herpes simplex virus. However, one of the limitations of DAPD is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the research and development of DAPD. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of interest is the development of novel drug delivery systems to improve the solubility and bioavailability of DAPD. Additionally, further studies are needed to investigate the potential use of DAPD in the treatment of other viral infections and cancer.

Synthesis Methods

DAPD can be synthesized through a multistep process that involves the reaction of 4-(dimethylamino)benzaldehyde with 3-fluorobenzaldehyde and malononitrile in the presence of a base catalyst. The resulting product is then subjected to a dehydration reaction to form DAPD.

properties

IUPAC Name

(2E,4E)-5-[4-(dimethylamino)phenyl]-2-(3-fluorophenyl)penta-2,4-dienenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2/c1-22(2)19-11-9-15(10-12-19)5-3-7-17(14-21)16-6-4-8-18(20)13-16/h3-13H,1-2H3/b5-3+,17-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGMPWTWOZZHJW-CZMAMTTRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC=C(C#N)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C=C(/C#N)\C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.